![molecular formula C5H7NaO2S B2565005 10.14272/Khfmoufauhohjo-uhfffaoysa-M.1 CAS No. 2413074-44-7](/img/structure/B2565005.png)
10.14272/Khfmoufauhohjo-uhfffaoysa-M.1
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Scientific Research Applications
p-Toluenesulfonic Acid
p-Toluenesulfonic acid is an acid catalyst frequently used in nonpolar media. It is effective in carbonyl protection-deprotection, selective cleaving of N-Boc and other amine protecting groups, and superior for enol ether and acetate preparation. It is also used in esterifications, dehydrations, isomerizations, and rearrangements (Hamilton, Haas, & Le Huérou, 2006).
Potassium Hydroxide–Hexamethylphosphoric Triamide
This compound is strongly basic and is used for esterification of hindered acids and additions to alkynes. It is also involved in ketone oxidations (Abdel-Magid, 2001).
Potassium Hydride–sec-Butyllithium–N,N,N′,N′‐Tetramethylethylenediamine
This reagent is used for α,β-dideprotonation of γ,δ-unsaturated ketones and their analogs, producing dianions, d5-synthons, which react with electrophiles exclusively at the δ-position (Castro & Gawley, 2001).
5‐tert‐Butyl‐2‐hydroxy‐1,4‐benzoquinone
Used as a model compound of the cofactor TPD (topaquinone), this reagent is a catalyst for aerobic oxidation reactions (benzylic primary amine to imine) and an inhibitor of TPD-dependent oxidases (Yamamoto, 2014).
Hydrogen Fluoride–Antimony(V) Fluoride
This strong liquid superacid system is used as a catalyst for Friedel–Crafts reactions, isomerization, polymerization, and other acid-related chemistry. It is efficient for the preparation of carbocations and onium ions and their salts (Olah, Prakash, Wang, & Li, 2001).
2,5-Dimethoxytetrahydrofuran
This reagent, with 1,4-butanedial equivalents, is useful for constructing heterocycles. The methoxy derivative is more commonly used (Husson, Royer, Rochais, & Dallemagne, 2012).
properties
IUPAC Name |
sodium;bicyclo[1.1.1]pentane-1-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S.Na/c6-8(7)5-1-4(2-5)3-5;/h4H,1-3H2,(H,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMOUFAUHOHJO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bicyclo[1.1.1]pentane-1-sulfinate |
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